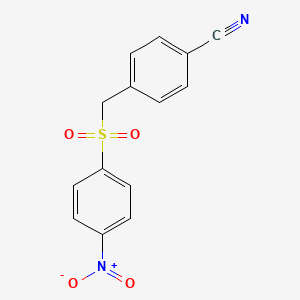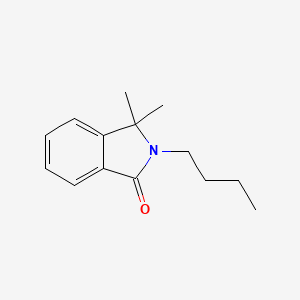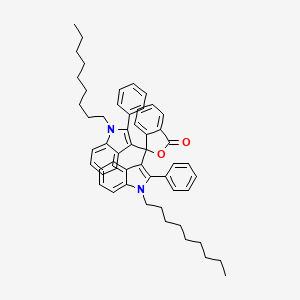
Diethyl (3-amino-2-methylpropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-amino-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C8H20NO3P. It is a phosphonate ester that contains an amino group and a methyl group attached to the propyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (3-amino-2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another method includes the metal-mediated coupling of dialkyl phosphite with an appropriate alkyl halide . These reactions typically require specific catalysts and controlled conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and palladium catalysts has been reported to achieve quantitative cross-coupling of H-phosphonate diesters with aryl and vinyl halides in a short time . This method ensures efficient production while maintaining the integrity of the phosphonate ester.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (3-amino-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions with aryl and vinyl halides in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include trialkyl phosphite, alkyl halides, palladium catalysts, and microwave irradiation . The reaction conditions are typically mild, ensuring high yields and selectivity.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Diethyl (3-amino-2-methylpropyl)phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl (3-amino-2-methylpropyl)phosphonate involves its interaction with molecular targets through its amino and phosphonate groups. These interactions can lead to the formation of stable complexes, which can inhibit or promote specific biochemical pathways . The compound’s ability to form strong bonds with metals makes it effective as a corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Diethyl (3-amino-2-methylpropyl)phosphonate is unique due to its specific structural features, including the presence of both an amino group and a methyl group on the propyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
53253-50-2 |
|---|---|
Molekularformel |
C8H20NO3P |
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
3-diethoxyphosphoryl-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20NO3P/c1-4-11-13(10,12-5-2)7-8(3)6-9/h8H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
LJZUDDSDNBAFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(C)CN)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


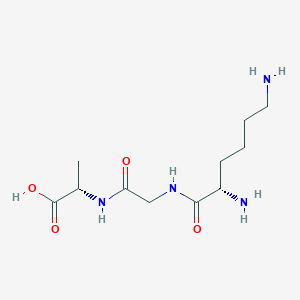
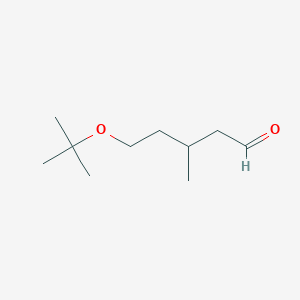
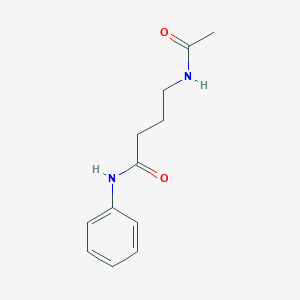
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
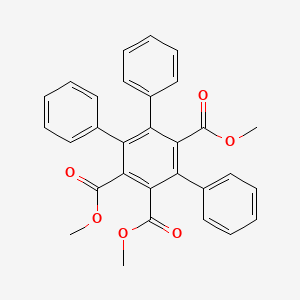
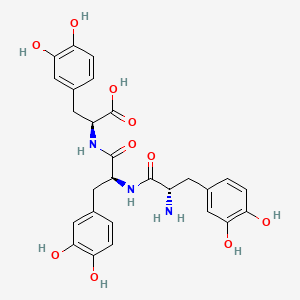
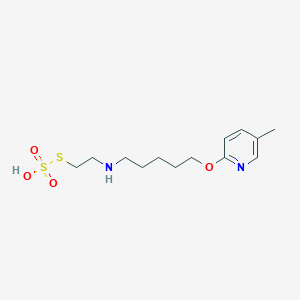

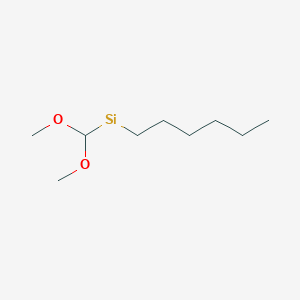
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
